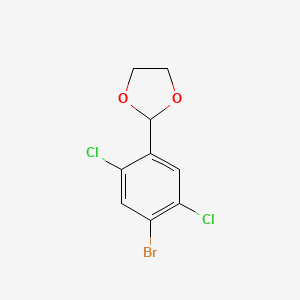

2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2,5-dichlorophenol” is a valuable intermediate for producing insecticidal and acaricidal active substances . It’s used in the production of “Bromophos”, an obsolete organophosphate insecticide .

Synthesis Analysis

The production of “4-Bromo-2-chlorophenols” involves the bromination of a “2-chlorophenol” in the presence of a compound . The process substantially avoids the undesired formation of the 2,6-isomers and the “4-bromo-2-chlorophenols” are obtained in excellent purity .Chemical Reactions Analysis

“Bromophos” can be destructed by means of detonative combustion . The process involves the use of ammonium nitrate as an oxidizer while the pesticides are used as fuels .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,5-dichlorophenol” include a boiling point of 271.9±35.0°C at 760 mmHg, a melting point of 71-72°C, and a density of 1.890±0.06 g/cm3 .Mechanism of Action

Target of Action

The primary target of 2-(4-Bromo-2,5-dichlorophenyl)-1,3-dioxolane is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

As an organophosphate insecticide, this compound likely functions as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can disrupt nerve signal transmission, causing overstimulation and potentially leading to toxicity .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway , a critical biochemical pathway in the nervous system. The buildup of acetylcholine can lead to continuous stimulation of the nerves, muscles, glands, and central nervous system. This can result in a variety of symptoms, depending on the concentration and duration of exposure .

Pharmacokinetics

They are distributed throughout the body, metabolized primarily in the liver, and excreted via urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of acetylcholinesterase. This can lead to a range of symptoms, from mild (e.g., headache, dizziness) to severe (e.g., seizures, respiratory failure), depending on the level of exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has a low aqueous solubility and is quite volatile . These characteristics can affect its distribution in the environment and its potential to come into contact with and affect non-target organisms .

Safety and Hazards

Properties

IUPAC Name |

2-(4-bromo-2,5-dichlorophenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c10-6-4-7(11)5(3-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWKTDHHEWBLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2Cl)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.96 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.